2-Methyl-6-((3-((2-phenyl-4-oxazolyl)methoxy)propoxy)methyl)benzoic acid
Overview
Description
AVE-8134 is a peroxisome proliferator-activated receptor-alpha (PPARα) agonist which has been shown to improve lipid profile and glucose metabolism in dyslipidemic mice and type 2 diabetic rats. This product has also been shown to attenuate the progression of heart failure and increases survival in rats.
Scientific Research Applications
Antibacterial and Antifungal Activities : A study by Shao et al. (2007) on a related compound, an isoprenyl phenyl ether, highlighted its antibacterial and antifungal activities. This compound also showed inhibition of cytotoxicity to the HepG2 cell line, indicating potential for medical applications in fighting infections and protecting liver cells.
Antimicrobial and Molluscicidal Properties : Research by Orjala et al. (1993) on prenylated benzoic acid derivatives, similar in structure, demonstrated significant antimicrobial properties. These compounds were also found to be effective as molluscicides, suggesting their use in pest control.
Antioxidant Activity : A study by Xu et al. (2017) on phenyl ether derivatives from a marine-derived fungus showed strong antioxidant activity. This finding suggests potential applications in preventing oxidative stress-related diseases.
Fluorescent Nanomaterials : Ghodbane et al. (2012) researched 2-phenyl-benzoxazole derivatives, closely related to your compound of interest. These compounds were used to prepare aqueous suspensions of particles, showing that minor chemical changes can direct the formation of specific types of particles. Their strong blue light emission in the solid state suggests applications in fluorescent nanomaterials.
PPARgamma Agonists and Antidiabetic Activity : A study by Cobb et al. (1998) found that certain benzoic acid derivatives are peroxisome proliferator-activated receptor gamma (PPARgamma) agonists with antidiabetic activity. This indicates potential therapeutic applications for type 2 diabetes.
Liquid Crystalline Properties : Research by Thaker et al. (2012) on benzoic acid derivatives found these compounds to exhibit liquid crystalline properties. This suggests their use in materials science, particularly in the development of new types of liquid crystals.
properties
IUPAC Name |
2-methyl-6-[3-[(2-phenyl-1,3-oxazol-4-yl)methoxy]propoxymethyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-16-7-5-10-18(20(16)22(24)25)13-26-11-6-12-27-14-19-15-28-21(23-19)17-8-3-2-4-9-17/h2-5,7-10,15H,6,11-14H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHOBCUVPMOXAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)COCCCOCC2=COC(=N2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-((3-((2-phenyl-4-oxazolyl)methoxy)propoxy)methyl)benzoic acid | |
CAS RN |
304025-09-0 | |
Record name | AVE-8134 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304025090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AVE-8134 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9SA2C9EII | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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